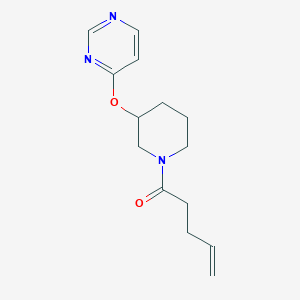

N-叔丁基-3-甲氧基吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-tert-butyl-3-methoxypyrrolidine-1-carboxamide” is a type of amide. Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are commonly found in a wide variety of organic compounds, including many drugs .

Chemical Reactions Analysis

The chemical reactions involving “N-tert-butyl-3-methoxypyrrolidine-1-carboxamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. These properties can be determined experimentally or predicted based on the compound’s structure .科学研究应用

不对称合成和催化

N-叔丁基-3-甲氧基吡咯烷-1-甲酰胺衍生物在不对称合成中起着至关重要的作用,为各种对映体富集化合物提供了一条途径。例如,与 N-叔丁基-3-甲氧基吡咯烷-1-甲酰胺密切相关的 N-叔丁基磺酰亚胺因其在不对称合成胺中的多功能性而备受关注。这些亚胺充当合成广泛的高对映体富集胺的中间体,包括α-支链和 α,α-二支链胺、α-和 β-氨基酸、1,2-和 1,3-氨基醇以及 α-三氟甲基胺,从而展示了它们在合成化学中的重要性 (Ellman、Owens 和 Tang,2002)。

有机合成和官能团转化

这些化合物还可以促进复杂分子合成中必不可少的官能团转化。一项研究证明了叔丁基亚硝酸盐介导的酰胺合成 N-亚硝基酰胺、羧酸、苯并香豆素和异香豆素,突出了叔丁基在有机合成中的多方面用途 (Yedage 和 Bhanage,2017)。

光反应研究

在光反应研究中,已经研究了与 N-叔丁基-3-甲氧基吡咯烷-1-甲酰胺在结构上相似的化合物叔丁基 3-甲氧基吡咯-2-羧酸盐的染料敏化光氧化。这个过程导致双吡咯氧化偶联产物的形成,该产物在复杂有机化合物的合成中具有应用,包括神童红素类似物 (Wasserman、Power 和 Petersen,1996)。

材料科学和有机凝胶

此外,已经设计并使用含有叔丁基的化合物(例如 N,N'-二[N-(4-氨基苯基)-3,4,5-三(2-(2-(2-甲氧基乙氧基)乙氧基)乙氧基)苯甲酰胺]-1,7-二(4-叔丁基苯氧基)苝-3,4;9,10-四羧酸二酰亚胺)来制造有机凝胶。这些材料表现出有希望的技术应用特性,包括荧光和形成具有不同聚集类型的结构的能力 (Wu 等人,2011)。

作用机制

The mechanism of action of a compound generally refers to how it interacts with biological systems. This is often used in the context of drugs to describe how they exert their effects. Without specific information, it’s difficult to provide a detailed mechanism of action for "N-tert-butyl-3-methoxypyrrolidine-1-carboxamide" .

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general safety information for related compounds includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P301, P302, P304, P305, P312, P338, P340, P351, P352 .

未来方向

属性

IUPAC Name |

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFAPITIZMGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)

![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)